4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
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Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a chemical compound with the molecular formula C11H8N2O3 It is characterized by the presence of a benzamide group attached to a pyrrole ring, which contains two keto groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a benzamide group, which can affect its reactivity and biological activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This derivative has additional methyl groups, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-11(16)7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWRWONDAJQQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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